ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that features an imidazole ring, a triazatricyclo structure, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include glyoxal, ammonia, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties .
Scientific Research Applications
Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, while the triazatricyclo structure may facilitate binding to receptors or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety
Uniqueness
Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex triazatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound known for its potential biological activities. The compound's structure includes multiple heterocycles and functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a triazatricyclo framework with an imidazole ring, which is often associated with various biological activities including antimicrobial and anticancer effects. The presence of the ethyl ester group may enhance its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives similar to this compound. For instance:
- In vitro studies : Compounds containing imidazole rings have shown significant cytotoxicity against various cancer cell lines. For example, derivatives exhibiting IC50 values in the low micromolar range (2.38–3.77 μM) against cervical cancer cells have been reported .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4e | SISO | 2.38 |
5l | RT-112 | 3.77 |
These findings suggest that the imidazole component may play a crucial role in the anticancer activity of related compounds.
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. Detailed studies on ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino derivatives are needed to establish specific antimicrobial efficacy.
The mechanism by which ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino compounds exert their biological effects often involves:
- Interference with DNA replication : Some studies suggest that these compounds can intercalate into DNA or inhibit topoisomerases.
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of enzyme activity : These compounds may inhibit key enzymes involved in cellular metabolism or signal transduction.
Study on Antitumor Activity
A study explored the efficacy of imidazole-containing compounds against human ovarian carcinoma cell lines (A2780). The results indicated that specific iridium complexes derived from similar structures exhibited high antitumor activity at nanomolar concentrations . This suggests a promising avenue for further research into the potential use of ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino as a therapeutic agent.
Properties
Molecular Formula |
C20H20N6O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 7-(3-imidazol-1-ylpropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-20(28)14-12-15-18(23-16-6-3-4-9-25(16)19(15)27)26(17(14)21)10-5-8-24-11-7-22-13-24/h3-4,6-7,9,11-13,21H,2,5,8,10H2,1H3 |
InChI Key |
JOQBZTHHEGAIJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4C=CN=C4 |
Origin of Product |
United States |
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